molecular formula C7H3ClF2O B045035 4-Chloro-3,5-difluorobenzaldehyde CAS No. 1160573-20-5

4-Chloro-3,5-difluorobenzaldehyde

Cat. No.: B045035
CAS No.: 1160573-20-5
M. Wt: 176.55 g/mol
InChI Key: RFARYBRXGROFNC-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th, 3rd, and 5th positions, respectively. This compound is known for its applications in various fields, including materials science and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of benzaldehyde derivatives. For instance, starting with 4-chlorobenzaldehyde, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogen exchange reactions. These processes are optimized for yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3,5-difluorobenzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-difluorobenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the biological environment .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,5-difluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

4-chloro-3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARYBRXGROFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300886
Record name 4-Chloro-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-20-5
Record name 4-Chloro-3,5-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160573-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-difluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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